

4,6-Dibromopicolinic acid CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dibromopicolinic acid

Cat. No.: B1505220

[Get Quote](#)

An In-Depth Technical Guide to 4,6-Dibromopicolinic Acid

Introduction

4,6-Dibromopicolinic acid (4,6-dibromo-pyridine-2-carboxylic acid) is a halogenated pyridine derivative that serves as a highly functionalized and versatile building block in synthetic organic chemistry. While it is a specialized chemical intermediate without a dedicated, publicly indexed CAS number and with sparse direct literature, its structural features—a carboxylic acid and two reactive bromine atoms on a pyridine core—make it a molecule of significant interest for drug discovery, agrochemicals, and materials science. The strategic placement of two distinct reactive handles allows for the precise and sequential introduction of molecular complexity, enabling the synthesis of novel scaffolds and targeted compounds.

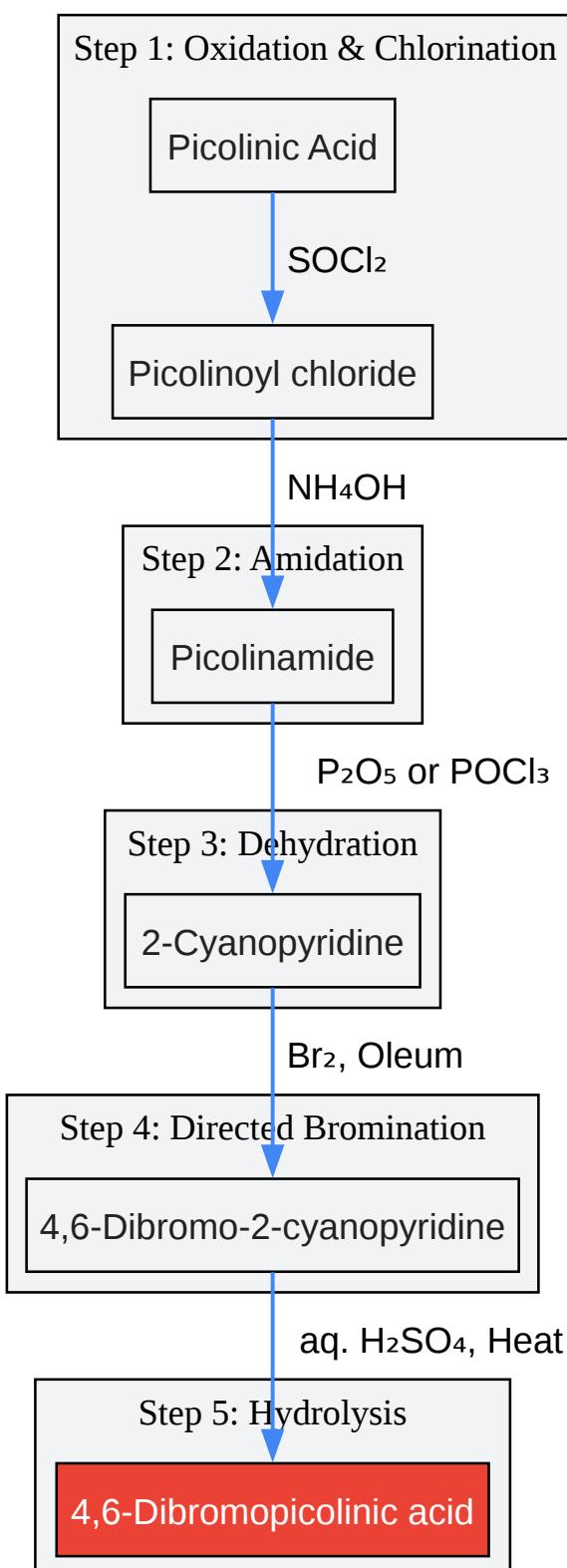
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of **4,6-Dibromopicolinic acid**. By synthesizing information from closely related analogues and fundamental principles of organic chemistry, we will detail its core properties, propose a robust synthetic pathway, explore its potential applications as a chemical intermediate, and outline essential safety and handling protocols.

Section 1: Core Chemical Properties

The fundamental properties of **4,6-Dibromopicolinic acid** are derived from its chemical structure. While extensive experimental data is not available, its key identifiers and predicted properties can be reliably established.

Chemical Structure

The molecule consists of a pyridine ring substituted at the 2-position with a carboxylic acid group, and at the 4- and 6-positions with bromine atoms. This arrangement makes the bromine atoms susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the carboxylic acid provides a handle for amidation, esterification, or salt formation.


Identifier	Value	Source
IUPAC Name	4,6-Dibromopyridine-2-carboxylic acid	-
CAS Number	Not Publicly Indexed	-
Molecular Formula	C ₆ H ₃ Br ₂ NO ₂	Calculated
Molecular Weight	280.90 g/mol	Calculated
Canonical SMILES	C1=C(C=C(N=C1C(=O)O)Br)Br	-
InChI Key	InChI=1S/C6H3Br2NO2/...	-
Predicted Appearance	Off-white to light tan solid	Analogy to[1]
Predicted Solubility	Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol).	Analogy to[2][3]
Predicted Melting Point	>200°C	Analogy to[1]

Section 2: Synthesis and Manufacturing

A validated, published synthesis for **4,6-Dibromopicolinic acid** is not readily available. However, a plausible and robust synthetic route can be designed based on established transformations of pyridine rings and related precursors. The following multi-step protocol outlines a logical pathway starting from commercially available materials.

Proposed Synthetic Pathway

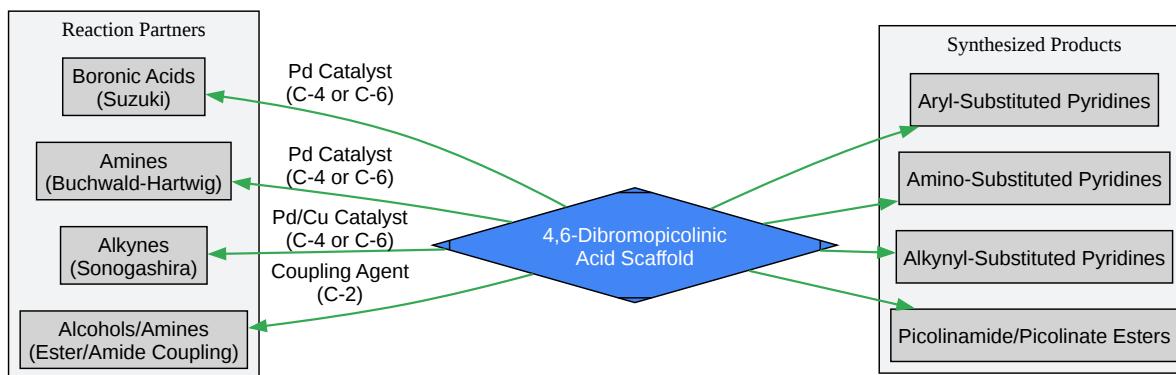
The synthesis can be envisioned starting from 2,6-dichloropyridine, which is then converted to the corresponding dinitrile, followed by selective hydrolysis and subsequent halogen exchange. A more direct approach involves the controlled bromination of picolinic acid, though achieving the desired regioselectivity can be challenging. A highly relevant precedent involves the bromination of a picolinonitrile precursor derived from furfural, suggesting a reliable method for introducing the dibromo pattern.^[4]

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4,6-Dibromopicolinic acid**.

Experimental Protocol: Proposed Synthesis

- **Expertise & Causality:** This protocol is designed for robustness. Using 2-cyanopyridine as the substrate for bromination is advantageous because the cyano group is a meta-director and deactivating, which can help control the aggressive nature of bromination under harsh conditions and direct the incoming electrophiles to the 4- and 6-positions. The final hydrolysis step is a standard and high-yielding method for converting nitriles to carboxylic acids.
- **Preparation of 2-Cyanopyridine:** While commercially available, 2-cyanopyridine can be prepared from picolinamide via dehydration with phosphorus pentoxide (P_2O_5) or phosphoryl chloride ($POCl_3$). This step must be performed under anhydrous conditions to prevent side reactions.
- **Bromination of 2-Cyanopyridine:**
 - To a stirred solution of oleum (fuming sulfuric acid, 20% SO_3) at 0°C, slowly add 2-cyanopyridine (1.0 eq).
 - Once the addition is complete, add bromine (Br_2) (2.2 eq) dropwise, ensuring the temperature remains below 10°C.
 - After the addition, allow the reaction to warm to room temperature and then heat to 80-100°C for 12-24 hours, monitoring by TLC or GC-MS. The harsh conditions are necessary to overcome the deactivation of the pyridine ring.^[4]
 - Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
 - Neutralize the solution with a saturated aqueous solution of sodium hydroxide or sodium carbonate until the pH is ~7. This must be done slowly and with cooling, as the neutralization is highly exothermic.
 - Extract the product, 4,6-dibromo-2-cyanopyridine, with an organic solvent such as ethyl acetate or dichloromethane.
 - Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.


- Hydrolysis to **4,6-Dibromopicolinic Acid**:
 - Combine the crude 4,6-dibromo-2-cyanopyridine with a 6M aqueous sulfuric acid solution.
 - Heat the mixture to reflux (approximately 100-110°C) for 6-12 hours until TLC or LC-MS analysis indicates the complete consumption of the starting nitrile.
 - Cool the reaction mixture in an ice bath. The product, **4,6-Dibromopicolinic acid**, should precipitate as a solid.
 - Collect the solid by vacuum filtration and wash with cold water.
 - The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.
- Characterization: The final product should be characterized using standard analytical techniques, including ^1H NMR, ^{13}C NMR, and mass spectrometry, to confirm its structure and purity.

Section 3: Applications in Research and Drug Development

The true value of **4,6-Dibromopicolinic acid** lies in its potential as a trifunctional synthetic scaffold. The differential reactivity of its functional groups allows for a modular approach to building complex molecules.

- Cross-Coupling Reactions: The bromine atoms at the 4- and 6-positions are prime sites for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups. The electronic differences between the 4- and 6-positions may allow for selective, sequential functionalization under carefully controlled conditions.
- Amide and Ester Formation: The carboxylic acid at the 2-position can be readily converted into amides or esters using standard coupling reagents (e.g., HATU, EDC) or Fischer esterification. This is a common strategy in medicinal chemistry to modulate pharmacokinetic properties or to append a pharmacophore.^[5]

- Chelating Agent: Picolinic acids are known chelating agents for various metal ions. The dibromo-derivative could be used to synthesize more complex ligands for catalysis or imaging applications.

[Click to download full resolution via product page](#)

Caption: Role as a versatile synthetic scaffold.

Section 4: Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for **4,6-Dibromopicolinic acid** is not available, the hazards can be reliably inferred from the SDS of mono-brominated picolinic acids and other brominated heterocyclic compounds. The compound should be handled with care by trained personnel in a well-ventilated chemical fume hood.

GHS Hazard Information (Predicted)

Hazard Class	Statement	GHS Pictogram
Acute Toxicity, Oral	H302: Harmful if swallowed	GHS07 (Exclamation Mark)
Skin Corrosion/Irritation	H315: Causes skin irritation	GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	GHS07 (Exclamation Mark)
Specific target organ toxicity	H335: May cause respiratory irritation	GHS07 (Exclamation Mark)

Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a chemical fume hood to minimize inhalation exposure.
- Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.
- Respiratory Protection: If dusts are generated, a NIOSH-approved particulate respirator is recommended.
- General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This material should be treated as hazardous chemical waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. healthchems.lookchem.com [healthchems.lookchem.com]
- 2. CAS 30766-03-1: 4-Bromopicolinic acid | CymitQuimica [cymitquimica.com]
- 3. 4-Bromopyridine-2-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]
- 4. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 5. irl.umsl.edu [irl.umsl.edu]
- To cite this document: BenchChem. [4,6-Dibromopicolinic acid CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1505220#4-6-dibromopicolinic-acid-cas-number-and-structure\]](https://www.benchchem.com/product/b1505220#4-6-dibromopicolinic-acid-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com